2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
CAS No.:
Cat. No.: VC16527321
Molecular Formula: C28H26N2O5
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H26N2O5 |
|---|---|
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32) |
| Standard InChI Key | CIHGDYQPEAZKDG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Structural and Functional Characteristics
Molecular Architecture
The compound’s structure features a piperazine ring substituted at the 1- and 4-positions with an acetic acid moiety and an Fmoc-protected amine, respectively. The 3-position is occupied by a benzyl group, while the 2-position is oxidized to a ketone. This configuration confers both stability and reactivity:
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Piperazine Core: A six-membered diamine ring that facilitates hydrogen bonding and molecular interactions.
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Fmoc Group: A base-labile protecting group that shields the amine during synthesis and is selectively removed under mild conditions (e.g., piperidine) .
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Benzyl Substituent: Enhances lipophilicity, aiding in solubility management during solid-phase peptide synthesis (SPPS).
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Acetic Acid Moiety: Provides a carboxylic acid handle for coupling reactions, enabling conjugation to resins or amino acids .
Table 1: Key Structural Features
| Component | Role in Synthesis | Reactivity Profile |
|---|---|---|
| Piperazine ring | Scaffold for functional group attachment | Participates in cyclization and coupling |
| Fmoc group | Amine protection | Removed via base (e.g., piperidine) |
| Benzyl group | Solubility modulation | Stable under acidic conditions |
| Acetic acid moiety | Carboxyl activation site | Forms peptide bonds via EDC/NHS chemistry |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential functionalization of the piperazine ring:
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Piperazine Functionalization: Introduction of the benzyl group at the 3-position via alkylation using benzyl bromide.
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Fmoc Protection: Reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., triethylamine) to protect the 4-position amine .
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Oxidation: Conversion of the 2-position amine to a ketone using oxidizing agents like hydrogen peroxide.
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Acetic Acid Attachment: Alkylation with bromoacetic acid to install the carboxyl group at the 1-position .
Industrial Optimization
Industrial methods prioritize yield and purity through:
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Continuous Flow Synthesis: Enhances reaction control and reduces side products.
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Automated Purification: Chromatography and crystallization systems ensure >95% purity for pharmaceutical applications .
Table 2: Synthesis Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 48–72 hours | 12–24 hours (continuous flow) |
| Yield | 60–70% | 85–90% |
| Purity | 90–95% | >99% |
| Key Challenge | Manual purification steps | Scaling while maintaining Fmoc stability |
Applications in Pharmaceutical Chemistry
Peptide Synthesis
The compound serves as a key intermediate in SPPS:
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Fmoc Deprotection: The Fmoc group is removed with 20% piperidine in DMF, exposing the amine for subsequent coupling .
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Carboxyl Activation: The acetic acid moiety is activated using carbodiimides (e.g., EDC) to form amide bonds with incoming amino acids.
Case Study: Antimicrobial Peptides
Recent studies highlight its use in synthesizing β-defensin analogs, which exhibit broad-spectrum antimicrobial activity. The benzyl group’s hydrophobicity improves membrane penetration, while the Fmoc group ensures synthetic fidelity.
Mechanism of Action and Stability
Deprotection Dynamics
The Fmoc group’s removal follows a two-step mechanism:
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Base-Induced Cleavage: Piperidine abstracts the Fmoc carbonate’s α-proton, forming a resonance-stabilized carbamate.
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β-Elimination: The carbamate decomposes, releasing CO and the free amine .
Stability Considerations
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pH Sensitivity: Stable at pH 3–6 but degrades rapidly under basic conditions (pH > 9).
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Thermal Degradation: Decomposes above 150°C, necessitating low-temperature storage .
Physical and Chemical Properties
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 470.5 g/mol | |
| Melting Point | >220°C (decomposes) | |
| Solubility | DMF, DMSO, dichloromethane | |
| pKa (Carboxylic Acid) | ~2.5 | Estimated |
Challenges and Future Directions
Synthetic Limitations
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Steric Hindrance: Bulky Fmoc and benzyl groups can slow coupling kinetics.
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Cost of Fmoc Reagents: High reagent expenses limit large-scale applications .
Innovations in Protecting Groups
Research explores photolabile groups (e.g., NVOC) as Fmoc alternatives, enabling light-controlled deprotection and spatial resolution in microarray synthesis.
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